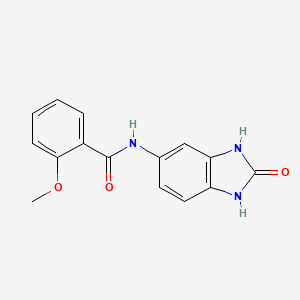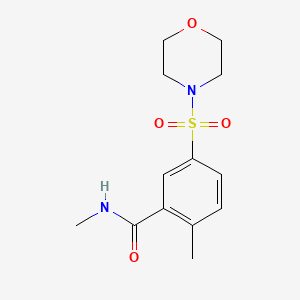![molecular formula C17H17NO5 B4401075 methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B4401075.png)
methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate
Descripción general
Descripción
Methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate, also known as MMB, is a synthetic compound that belongs to the family of benzamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medical research.
Mecanismo De Acción
The mechanism of action of methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate involves the inhibition of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, this compound prevents cancer cells from dividing and growing, leading to their eventual death. Additionally, this compound has been found to induce the expression of tumor suppressor genes, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, both of which are involved in the development of various diseases. Furthermore, this compound has been found to improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate in lab experiments is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can also affect healthy cells, this compound selectively targets cancer cells, reducing the risk of side effects. Additionally, this compound has been found to have a low toxicity profile, making it a safer alternative to traditional chemotherapy drugs.
However, one of the limitations of using this compound in lab experiments is its high cost of synthesis. The multi-step synthesis process required to produce this compound can be time-consuming and expensive, making it difficult to produce in large quantities. Furthermore, the long-term effects of this compound on healthy cells and tissues are still unknown, and further research is needed to fully understand its safety profile.
Direcciones Futuras
Despite the limitations, methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapy. Some of the future directions for this compound research include:
1. Investigating the optimal dosage and treatment duration for this compound in cancer therapy
2. Studying the long-term effects of this compound on healthy cells and tissues
3. Developing more efficient and cost-effective methods for synthesizing this compound
4. Exploring the potential of this compound in combination with other cancer therapies to enhance its anti-cancer effects.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in medical research, particularly in cancer therapy. Its specificity for cancer cells and low toxicity profile make it a promising candidate for further investigation. However, further research is needed to fully understand its safety profile and potential as a cancer therapy.
Aplicaciones Científicas De Investigación
Methyl 4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzoate has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Furthermore, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 4-[2-(3-methoxyanilino)-2-oxoethoxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-21-15-5-3-4-13(10-15)18-16(19)11-23-14-8-6-12(7-9-14)17(20)22-2/h3-10H,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXRHTNHQJYBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(4-ethoxybenzoyl)amino]phenyl}acetic acid](/img/structure/B4400999.png)
![1-[3-(allyloxy)benzoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4401003.png)
![1-[2-(4-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4401009.png)
![4-{2-[4-(allyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4401015.png)

![methyl 3-{[3-(2-furoylamino)benzoyl]amino}benzoate](/img/structure/B4401030.png)
![N-(4-butoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4401037.png)
![1-(2-{2-[2-chloro-4-(1,1-dimethylpropyl)phenoxy]ethoxy}ethyl)-4-methylpiperazine hydrochloride](/img/structure/B4401039.png)
![3-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4401044.png)

![1-{4-[4-(allyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride](/img/structure/B4401064.png)
![4-[4-(2-methoxy-4-propylphenoxy)butyl]morpholine hydrochloride](/img/structure/B4401069.png)
![4-[2-(2-sec-butoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401071.png)
![4-[2-(4-iodo-2-methylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401089.png)